(E)-N-(1-Iodoprop-1-en-3-yl)-3-beta-(4-fluorophenyl)-nortropane-2-beta-carboxylic acid
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Overview
Description
(E)-N-(1-Iodoprop-1-en-3-yl)-3-beta-(4-fluorophenyl)-nortropane-2-beta-carboxylic acid is a complex organic compound with a unique structure that includes an iodine atom, a fluorophenyl group, and a nortropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-Iodoprop-1-en-3-yl)-3-beta-(4-fluorophenyl)-nortropane-2-beta-carboxylic acid typically involves multiple steps, including the formation of the iodopropenyl group and the incorporation of the fluorophenyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-Iodoprop-1-en-3-yl)-3-beta-(4-fluorophenyl)-nortropane-2-beta-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(E)-N-(1-Iodoprop-1-en-3-yl)-3-beta-(4-fluorophenyl)-nortropane-2-beta-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(1-Iodoprop-1-en-3-yl)-3-beta-(4-fluorophenyl)-nortropane-2-beta-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N-(1-Iodoprop-1-en-3-yl)-3-beta-(4-fluorophenyl)-nortropane-2-beta-carboxylic acid include other nortropane derivatives and fluorophenyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and chemical properties.
Uniqueness
What sets this compound apart is its unique combination of an iodopropenyl group and a fluorophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
335104-67-1 |
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Molecular Formula |
C17H19FINO2 |
Molecular Weight |
415.24 g/mol |
IUPAC Name |
(1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(E)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C17H19FINO2/c18-12-4-2-11(3-5-12)14-10-13-6-7-15(16(14)17(21)22)20(13)9-1-8-19/h1-5,8,13-16H,6-7,9-10H2,(H,21,22)/b8-1+/t13-,14+,15+,16-/m0/s1 |
InChI Key |
XISGSQGGJXUUEP-AACQVBLVSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@H](C[C@H]1N2C/C=C/I)C3=CC=C(C=C3)F)C(=O)O |
Canonical SMILES |
C1CC2C(C(CC1N2CC=CI)C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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